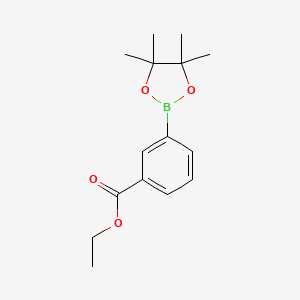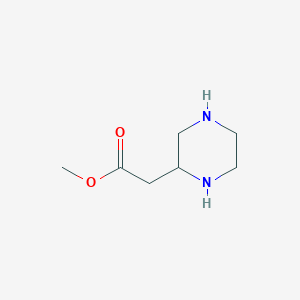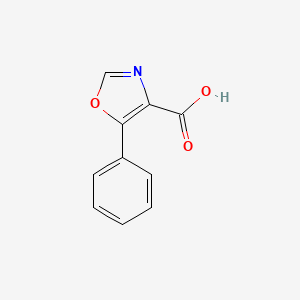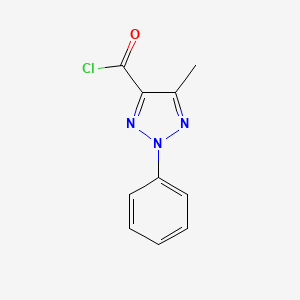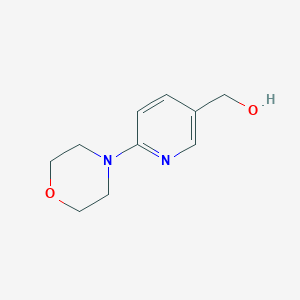
1-己基吡啶鎓氯化物
描述
1-Hexylpyridinium chloride is a quaternary ammonium salt with the molecular formula C₁₁H₁₈ClN. It is a member of the pyridinium family, where a hexyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its ionic liquid properties and is used in various scientific and industrial applications.
科学研究应用
1-Hexylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: It is employed in the extraction and purification of biomolecules.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors
生化分析
Biochemical Properties
It is known that the lipophilicity and the position of the alkyl chains on the periphery of the pyridinium ring can affect its interactions with biomolecules
Cellular Effects
Studies on similar compounds suggest that the charge, lipophilicity, and the tri-dimensional shape of the molecule can determine its cellular uptake, subcellular distribution, and consequently, its phototoxicity .
Molecular Mechanism
It is likely that its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are influenced by its charge, lipophilicity, and the tri-dimensional shape .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Hexylpyridinium chloride in laboratory settings. It is known that the compound has a molecular weight of 199.720 Da , which may influence its stability, degradation, and long-term effects on cellular function.
Transport and Distribution
It is likely that its transport and distribution are influenced by its charge, lipophilicity, and the tri-dimensional shape .
Subcellular Localization
Studies on similar compounds suggest that its localization and activity may be influenced by its charge, lipophilicity, and the tri-dimensional shape .
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexylpyridinium chloride can be synthesized through the alkylation of pyridine with 1-chlorohexane. The reaction typically involves heating pyridine and 1-chlorohexane in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction is usually carried out at temperatures ranging from 75°C to 85°C for about 24 hours .
Industrial Production Methods: In an industrial setting, the synthesis of 1-hexylpyridinium chloride can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or distillation to obtain the final compound.
化学反应分析
Types of Reactions: 1-Hexylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium ring can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hexylpyridinium hydroxide.
Oxidation Reactions: Oxidation of the pyridinium ring can lead to the formation of pyridine N-oxide derivatives.
作用机制
The mechanism of action of 1-hexylpyridinium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it a potential antimicrobial agent. The pyridinium ring can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
相似化合物的比较
- 1-Methylpyridinium chloride
- 1-Ethylpyridinium chloride
- 1-Butylpyridinium chloride
Comparison: 1-Hexylpyridinium chloride is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its hydrophobicity and affects its solubility and interaction with other molecules. These properties make it more suitable for specific applications, such as in ionic liquids and electrochemical devices .
属性
IUPAC Name |
1-hexylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSMYVMLZTQOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047935 | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-15-1 | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7XD5P9KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


